molecular formula C8H11N7O2 B2702187 methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate CAS No. 941940-39-2

methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate

Cat. No. B2702187
CAS RN: 941940-39-2
M. Wt: 237.223
InChI Key: WLUBGNAASMBHOK-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . Triazolopyrimidines have been studied as potential anticancer agents, with some derivatives demonstrating potent cytotoxicity and inhibitory activity against topoisomerase I .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as thiazolo[4,5-d]pyrimidin-7(6H)-ones have been synthesized and evaluated as anticancer agents . The synthesis of these compounds often involves the reaction of aminopyrimidines with carboxylic anhydrides or acid chlorides .

Scientific Research Applications

Anomalous Cyclization and Derivative Synthesis

Anomalous cyclization involving the structural modification of (pyrimidin-2-yl)hydrazones, derived from ethyl acetoacetate, indicates the potential for creating [1,2,4]triazolo[1,5-a]pyrimidine derivatives through specific methylation and rearrangement processes. This transformation showcases the chemical versatility and potential application in synthesizing complex heterocyclic compounds (A. V. Erkin & V. Krutikov, 2007).

Antimicrobial Applications

Certain derivatives, such as thienopyrimidine, have shown pronounced antimicrobial activity, suggesting the utility of these compounds in developing antimicrobial agents. The synthesis involves reactions of heteroaromatic o-aminonitrile, highlighting the importance of pyrimidine derivatives in medicinal chemistry (M. Bhuiyan et al., 2006).

Structural and Antimycobacterial Analysis

The structural, vibrational, and quantum chemical analysis of novel antimycobacterial compounds emphasizes the role of pyrimidine derivatives in addressing tuberculosis and related diseases. Such studies underline the potential of these compounds in the development of new antimycobacterial agents (Piotr M Wojciechowski & Paulina Płoszaj, 2020).

Antibacterial Activity

Derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and evaluated for their antibacterial activity against various microbial strains. This research points to the potential use of such derivatives in treating bacterial infections (S. Lahmidi et al., 2019).

Molecular Docking and Cancer Treatment Potential

Molecular docking analyses suggest that certain pyrimidine derivatives could serve as effective inhibitors for cancer treatment. This highlights the therapeutic potential of pyrimidine-based compounds in oncology (Y. Sert et al., 2020).

properties

IUPAC Name

methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O2/c1-3-15-7-5(11-14-15)6(9-4-10-7)12-13-8(16)17-2/h4H,3H2,1-2H3,(H,13,16)(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUBGNAASMBHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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